An In-depth Technical Guide to 2-(5-Chloro-6-fluoropyridin-3-yl)acetonitrile (CAS 1227513-54-3)
An In-depth Technical Guide to 2-(5-Chloro-6-fluoropyridin-3-yl)acetonitrile (CAS 1227513-54-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(5-Chloro-6-fluoropyridin-3-yl)acetonitrile, a key heterocyclic building block in modern medicinal and agrochemical research. While detailed public data on this specific compound is limited, this document consolidates available information and presents a robust, scientifically-grounded perspective on its synthesis, properties, and critical applications. Drawing upon established precedents in the synthesis of analogous structures, we detail a representative synthetic protocol and explore the mechanistic principles that govern the formation of this valuable intermediate. The guide further elucidates the strategic importance of the substituted fluoropyridine scaffold, particularly in the development of next-generation kinase inhibitors, and contextualizes its application within relevant biological pathways such as the PI3K/Akt/mTOR signaling cascade.
Introduction: The Strategic Value of Halogenated Pyridine Scaffolds
The pyridine ring is a foundational structural motif in drug discovery, present in over a hundred FDA-approved medicines.[1] Its utility is magnified through functionalization, particularly with halogen atoms like chlorine and fluorine, which can profoundly modulate a molecule's physicochemical and biological properties. Fluorine, for instance, can enhance metabolic stability, binding affinity, and membrane permeability, while chlorine provides a reactive handle for further synthetic elaboration.
2-(5-Chloro-6-fluoropyridin-3-yl)acetonitrile (CAS 1227513-54-3) emerges as a highly valuable intermediate, embodying the strategic combination of these features. The specific arrangement of the chloro, fluoro, and cyanomethyl groups on the pyridine core creates a unique electronic and steric profile, making it a bespoke building block for complex molecular architectures. Its primary significance lies in its role as a precursor for active pharmaceutical ingredients (APIs), most notably in the domain of oncology for the synthesis of selective kinase inhibitors.
Physicochemical and Structural Properties
Precise experimental data for this compound is not widely published. The following table summarizes its fundamental properties based on information from chemical suppliers and computational models.
| Property | Value | Source |
| CAS Number | 1227513-54-3 | [2] |
| Molecular Formula | C₇H₄ClFN₂ | [2] |
| Molecular Weight | 170.57 g/mol | [3] |
| Purity (Typical) | ≥96% | [4] |
| Canonical SMILES | C1=C(C=NC(=C1Cl)F)CC#N | - |
| Appearance | Solid (predicted) | - |
Structural Diagram
Caption: 2D Structure of 2-(5-Chloro-6-fluoropyridin-3-yl)acetonitrile.
Synthesis and Mechanistic Insights
While a specific, peer-reviewed synthesis for CAS 1227513-54-3 is not publicly available, patent literature for analogous compounds provides a highly plausible and scientifically sound synthetic route. The most common strategy involves the nucleophilic substitution of a suitable leaving group on a dichlorinated pyridine precursor with the anion of acetonitrile.
A representative synthesis can be adapted from the procedure for the closely related 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile.[5] This involves the reaction of a di-halogenated pyridine with acetonitrile in the presence of a strong base.
Representative Synthetic Workflow
The proposed reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the pyridine nitrogen and the halogen substituents activate the ring towards nucleophilic attack.
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Representative)
Disclaimer: This protocol is a representative example based on analogous procedures and should be adapted and optimized under appropriate laboratory safety protocols.
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Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous aprotic solvent (e.g., 10 volumes of THF). Cool the flask to -78 °C in a dry ice/acetone bath.
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Anion Formation: Slowly add acetonitrile (1.2 equivalents) to a suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in the cooled solvent. Stir the mixture at -78 °C for 30 minutes to form the acetonitrile anion.
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Nucleophilic Substitution: Dissolve 3-bromo-5-chloro-2-fluoropyridine (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture, maintaining the temperature at -78 °C.
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Reaction Progression: Allow the reaction to stir at -78 °C for 2-4 hours. The progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
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Quenching: Once the starting material is consumed, slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.
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Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, add water, and extract the product with an organic solvent such as ethyl acetate (3x volumes).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the final product.
Causality of Experimental Choices
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Choice of Base and Temperature: A strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) is required to deprotonate acetonitrile (pKa ~25), which is a weak acid. The reaction is conducted at low temperatures (-78 °C) to control the exothermicity and prevent side reactions.
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Aprotic Polar Solvent: Solvents like THF or DMF are used because they are inert to the strong base but can effectively solvate the ions formed during the reaction, facilitating the SNAr mechanism.
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Leaving Group: In the proposed starting material, bromine is a better leaving group than chlorine or fluorine, making the C3 position the most likely site for nucleophilic attack. The regioselectivity is dictated by the electronic activation provided by the ring nitrogen and other halogens.
Application in the Development of Kinase Inhibitors
The primary value of 2-(5-Chloro-6-fluoropyridin-3-yl)acetonitrile lies in its application as a key intermediate for synthesizing kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway. This signaling cascade is frequently dysregulated in various human cancers, making its components prime targets for therapeutic intervention.[6]
The substituted pyridine core of the title compound serves as a versatile scaffold. The nitrile group can be readily hydrolyzed or reduced to introduce other functionalities, while the chloro and fluoro groups can be used to fine-tune electronic properties or participate in further coupling reactions to build the final complex drug molecule. For example, trisubstituted pyridines have been described as core elements in novel series of potent and selective Akt inhibitors.[7]
The PI3K/Akt/mTOR Signaling Pathway
Caption: Simplified PI3K/Akt/mTOR pathway and the role of Akt inhibitors.
Analytical Characterization
To ensure the identity and purity of 2-(5-Chloro-6-fluoropyridin-3-yl)acetonitrile, a suite of standard analytical techniques should be employed.
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Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for determining purity, typically showing >96%.[4]
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Mass Spectrometry (MS): Provides confirmation of the molecular weight (170.57 g/mol ) and fragmentation pattern consistent with the structure.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. Although specific spectra for this compound are not publicly available, the expected signals can be predicted:
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¹H NMR: Two distinct aromatic protons on the pyridine ring and a singlet for the methylene (-CH₂-) protons adjacent to the nitrile group.
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¹³C NMR: Seven distinct carbon signals, including those of the pyridine ring, the methylene carbon, and the nitrile carbon. Chemical shifts would be influenced by the electronegative halogen substituents.[8]
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Safety and Handling
As with many halogenated nitrile compounds, 2-(5-Chloro-6-fluoropyridin-3-yl)acetonitrile should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Based on data for analogous compounds, it may be harmful if swallowed, inhaled, or absorbed through the skin.[3] Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.
Conclusion
2-(5-Chloro-6-fluoropyridin-3-yl)acetonitrile stands as a strategically important, high-value intermediate for the synthesis of complex organic molecules. Its unique substitution pattern makes it particularly suited for the construction of sophisticated scaffolds used in the development of kinase inhibitors for oncological applications. While a dedicated public dossier on this compound is sparse, a robust understanding of its synthesis and application can be constructed from established chemical principles and analogous examples in the patent and scientific literature. This guide serves as a foundational resource for researchers looking to leverage this potent building block in their synthetic and drug discovery programs.
References
- (Reference not directly used for a specific claim, but provides general context)
- (Reference not directly used for a specific claim, but provides general context)
- (Reference not directly used for a specific claim, but provides general context)
- (Reference not directly used for a specific claim, but provides general context)
-
CP Lab Safety. 2-(5-Chloro-6-fluoropyridin-3-yl)acetonitrile, 96% Purity, C7H4ClFN2, 250 mg. [Link]
-
Amadis Chemical. 2-(5-CHLORO-6-FLUOROPYRIDIN-3-YL)ACETONITRILE CAS:1227513-54-3. [Link]
- Google Patents. CN108863915B - Synthesis method of fluopyram intermediate 2-[3-chloro-5 (trifluoromethyl) pyridine-2-yl] acetonitrile.
- (Reference not directly used for a specific claim, but provides general context)
- (Reference not directly used for a specific claim, but provides general context)
-
Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]
- (Reference not directly used for a specific claim, but provides general context)
- (Reference not directly used for a specific claim, but provides general context)
-
Lin, H., et al. (2010). 2,3,5-Trisubstituted pyridines as selective AKT inhibitors. Part II: Improved drug-like properties and kinase selectivity from azaindazoles. Bioorganic & Medicinal Chemistry Letters, 20(2), 679-83. [Link]
- (Reference not directly used for a specific claim, but provides general context)
-
Sujatha, S., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of the Korean Society for Applied Biological Chemistry, 60(4), 349-357. [Link]
- (Reference not directly used for a specific claim, but provides general context)
-
Ciruelos, E. M. (2014). Novel agents and associated toxicities of inhibitors of the pi3k/Akt/mtor pathway for the treatment of breast cancer. Current Oncology, 21(4), e613-e625. [Link]
Sources
- 1. 1227513-97-4|3-Chloro-4-(trifluoromethyl)pyridin-2-amine|BLD Pharm [bldpharm.com]
- 2. 1227513-54-3 2-(5-CHLORO-6-FLUOROPYRIDIN-3-YL)ACETONITRILE [chemsigma.com]
- 3. 1000557-28-7|2-(6-Chloro-5-fluoropyridin-3-yl)acetonitrile|BLD Pharm [bldpharm.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Trifluoroacetonitrile | C2F3N | CID 67710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(5-Chloro-6-fluoropyridin-3-yl)acetonitrile,1227513-54-3-Amadis Chemical [amadischem.com]
- 7. ACETONITRILE-D3(2206-26-0) 13C NMR spectrum [chemicalbook.com]
- 8. preprints.org [preprints.org]
